2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione is a compound belonging to the isoindoline family, characterized by its unique molecular structure and potential biological activities. This compound is synthesized through the condensation of phthalic anhydride with amino-containing compounds, specifically those containing pyridine moieties. Isoindoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
The compound is classified as an isoindoline derivative, which falls under the broader category of heterocyclic compounds. Isoindolines are known for their presence in various natural products and synthetic pharmaceuticals. The specific structure of 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione suggests its potential as a bioactive molecule, particularly in the context of drug development and medicinal chemistry.
The synthesis of 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione typically involves the following steps:
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) to assess the progress and purity of the reaction products. Characterization of the final product can be performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure.
The molecular structure of 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione consists of:
The molecular formula for 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione is CHNO, indicating a relatively complex structure with multiple functional groups that contribute to its reactivity and biological activity.
The compound can participate in various chemical reactions typical for isoindolines and pyridine derivatives:
Reactions involving 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence to enhance yield and selectivity.
The mechanism of action for compounds like 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione often involves interaction with biological targets such as enzymes or receptors. Potential mechanisms include:
Biological evaluations often reveal that modifications on the isoindoline scaffold can significantly influence its potency and selectivity against various biological targets.
The chemical stability of 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione can be influenced by environmental factors such as pH and temperature, which may affect its reactivity during synthesis or storage.
2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione has potential applications in:
N-substituted isoindoline-1,3-dione derivatives are classified based on the chemical environment and tethering chemistry at the imide nitrogen (position 2). The prototypical compound 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione (C₁₄H₁₀N₂O₃, MW 254.24 g/mol) embodies a Type II pharmacophore, characterized by an alkoxy-linked heteroaromatic appendage. This structural category exhibits distinct features:
Table 1: Key Structural Descriptors of 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione
Descriptor | Value |
---|---|
Canonical SMILES | O=C1N(OCC2=CN=CC=C2)C(C3=C1C=CC=C3)=O |
InChIKey | PLNOXXFMIVONEL-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 3 (O-CH₂, CH₂-Pyridine) |
Topological Polar Surface Area | 61.6 Ų |
Computational analyses confirm the molecule's compliance with Lipinski’s Rule of Five (MW <500, HBA <10, HBD <5, LogP ~1.8 predicted), suggesting favorable oral bioavailability potential [2] [5] [8].
The integration of pyridinyl moieties into heterocyclic scaffolds like isoindoline-1,3-dione significantly expands their bioactive repertoire. Pyridine’s role transcends mere steric occupation; it introduces:
Table 2: Biological Activities Associated with Pyridinyl-Isoindoline Hybrids
Activity Profile | Observed Effects | Mechanistic Insights |
---|---|---|
Anticonvulsant | ↑ Seizure latency; ↓ Seizure duration; ↓ Mortality (MES model) | Modulation of voltage-gated Na⁺/Ca²⁺ channels; GABAergic enhancement |
Anti-inflammatory | Selective COX-2 inhibition (IC₅₀ 2–10 μM); ↓ ROS/RNS | Competitive binding in COX-2 hydrophobic groove; Radical scavenging |
Cholinesterase Inhibition | AChE IC₅₀ 0.9–7.4 μM; BuChE IC₅₀ 7.8–21.2 μM | Dual-site binding (CAS and PAS of AChE); π-cation interactions |
Recent studies highlight 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione as a precursor to advanced derivatives exhibiting nanomolar-range AChE inhibition and COX-2 selectivity indices surpassing meloxicam, validating its molecular versatility [3] [7] [9].
The strategic fusion of isoindoline-1,3-dione and pyridinylmethoxy domains addresses critical gaps in neuroactive and anti-inflammatory drug discovery:
This hybridization rationale is substantiated by synthetic accessibility: 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione is obtained in high yields (≥95%) via nucleophilic substitution of N-hydroxyisoindoline-1,3-dione with 3-(chloromethyl)pyridine under mild conditions [2] [5] [8].
Table 3: Structurally Modified Isoindoline-1,3-dione Derivatives with Enhanced Bioactivities
Derivative Structure | Biological Target | Key Improvement |
---|---|---|
2-(4-Phenylpiperazin-1-yl)ethyl analogs | AChE/BuChE | IC₅₀ AChE = 0.087 μM (100-fold vs parent) |
N-Mannich bases of arylpiperazines | COX-2 | Selectivity index > meloxicam |
2-(Diethylaminoalkyl) derivatives | AChE | Chain-length dependent potency (C6–C8 optimal) |
Note: Derivatives synthesized using 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione as synthetic intermediate or pharmacophore template [7] [9].
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3